molecular formula C21H6F26N2 B3040844 3,5-Bis(perfluorohexyl)-1-phenyl-1H-pyrazole CAS No. 243977-27-7

3,5-Bis(perfluorohexyl)-1-phenyl-1H-pyrazole

Cat. No.: B3040844
CAS No.: 243977-27-7
M. Wt: 780.2 g/mol
InChI Key: KDCNVIFJBJGTKN-UHFFFAOYSA-N
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Description

3,5-Bis(perfluorohexyl)-1-phenyl-1H-pyrazole (CAS 243977-27-7) is a specialized organic compound with the molecular formula C21H6F26N2 and a molecular weight of 780.24 g/mol . It belongs to the class of phenyl-pyrazole derivatives. This compound features two lengthy perfluorohexyl chains (C6F13) attached to the pyrazole ring, which endows it with a high degree of fluorination. This structural characteristic is significant in materials science and organic synthesis, particularly for developing substances with unique surface properties, chemical stability, and lipid-repellent qualities, analogous to other per- and polyfluoroalkyl substances (PFAS) . While the specific biological mechanisms of this exact compound are not fully detailed in the literature, related pyrazole derivatives are extensively researched for their antimicrobial potential. For instance, some trifluoromethyl-phenyl substituted pyrazole analogs have demonstrated potent activity against challenging Gram-positive bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL . Researchers value this compound for exploring the effects of extreme fluorination on the physical, chemical, and potential biological activities of heterocyclic systems. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any form of human or animal use.

Properties

IUPAC Name

1-phenyl-3,5-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H6F26N2/c22-10(23,12(26,27)14(30,31)16(34,35)18(38,39)20(42,43)44)8-6-9(49(48-8)7-4-2-1-3-5-7)11(24,25)13(28,29)15(32,33)17(36,37)19(40,41)21(45,46)47/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCNVIFJBJGTKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H6F26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

780.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(perfluorohexyl)-1-phenyl-1H-pyrazole typically involves the reaction of 3,5-dibromo-1-phenylpyrazole with perfluorohexyl iodide under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through column chromatography or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(perfluorohexyl)-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The phenyl group can participate in electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although the perfluorohexyl groups provide significant resistance to these reactions.

    Coupling Reactions: The pyrazole ring can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while oxidation can produce corresponding ketones or carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound has shown promising results in antimicrobial studies. Research indicates that derivatives of pyrazole compounds exhibit potent activity against drug-resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species. For instance, a study synthesizing various pyrazole derivatives found that some compounds had minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against these pathogens .

Compound MIC (µg/mL) Target Bacteria
Compound 110.5MRSA
Compound 280.25Enterococcus faecalis
Compound 291Staphylococcus aureus biofilm

Case Study: Antibacterial Efficacy

In a controlled study, several pyrazole derivatives were tested for their bactericidal properties against MRSA persisters. The results demonstrated that compounds with the perfluorohexyl substitution exhibited enhanced stability and activity compared to their non-fluorinated counterparts. Notably, compounds with the perfluorohexyl group showed a significant reduction in bacterial load over time, indicating their potential as effective antimicrobial agents .

Material Science

Fluorinated Materials

3,5-Bis(perfluorohexyl)-1-phenyl-1H-pyrazole can be utilized in the synthesis of fluorinated polymers and coatings. The unique properties of fluorinated compounds, such as low surface energy and high chemical resistance, make them suitable for applications in protective coatings and advanced materials.

Case Study: Coating Applications

Research has explored the use of fluorinated pyrazoles in developing coatings that resist environmental degradation and provide hydrophobic surfaces. These coatings are particularly beneficial in industrial applications where exposure to harsh chemicals is common. The incorporation of perfluoroalkyl groups enhances the durability and performance of these materials .

Environmental Science

Environmental Remediation

The compound's chemical structure allows it to interact with various pollutants, making it a candidate for environmental remediation strategies. Its application in adsorbents for removing contaminants from water sources has been investigated.

Case Study: Adsorption Studies

A study focused on the adsorption capabilities of pyrazole derivatives on heavy metals revealed that compounds like this compound could effectively bind to lead and cadmium ions in aqueous solutions. This property suggests its potential use in developing filtration systems aimed at purifying contaminated water sources .

Mechanism of Action

The mechanism of action of 3,5-Bis(perfluorohexyl)-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The perfluorohexyl groups enhance the compound’s ability to penetrate lipid membranes, making it effective in disrupting bacterial cell walls. Additionally, the pyrazole ring can interact with various enzymes and proteins, inhibiting their activity and leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Physicochemical Properties

3,5-Diphenyl-1H-pyrazole
  • Structure : Phenyl groups at positions 3 and 5 .
  • Properties: Lower hydrophobicity compared to fluorinated analogs. Single-crystal X-ray diffraction confirms planar pyrazole rings with phenyl substituents .
  • Applications : Primarily explored in medicinal chemistry for antitumor and antimicrobial activities .
3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazoles
  • Structure : Trifluoromethyl (-CF3) groups at positions 3 and 5 (e.g., compounds 26–29 in ).
  • Properties : CF3 groups provide moderate hydrophobicity and electron-withdrawing effects. Molecular weights range from 560–592 g/mol, with IR and NMR data confirming structural integrity .
  • Applications : Demonstrated potent growth inhibition in biological assays, suggesting utility as antimicrobial or anticancer agents .
3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
  • Structure : Fluorophenyl groups at positions 3 and 5 and a phenyl group at position 1, with a partially saturated pyrazole ring .
  • Properties : Dihedral angles between fluorophenyl and pyrazole rings range from 2.6° to 83.7°, influencing molecular packing. Weak C–H⋯O hydrogen bonds stabilize crystal structures .
  • Applications : Broad biological activities, including antitumor and anti-inflammatory effects .
1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole
  • Structure : Trifluoromethylphenylmethyl and nitro substituents (CAS: 1240572-16-0) .

Role of Perfluorohexyl vs. Other Substituents

Substituent Electron Effects Hydrophobicity Molecular Weight Applications
Perfluorohexyl Extreme electron-withdrawing Very high ~700–800 g/mol* Coatings, surfactants, drug delivery
Trifluoromethyl Moderate electron-withdrawing Moderate 560–592 g/mol Antimicrobial agents
Phenyl Electron-donating Low ~250–300 g/mol Medicinal chemistry
Fluorophenyl Mild electron-withdrawing Moderate ~256–350 g/mol Anticancer, anti-inflammatory

*Estimated based on 1-acetyl-3,5-bis(perfluorohexyl)pyrazole (MW: 677.2 g/mol) .

Biological Activity

3,5-Bis(perfluorohexyl)-1-phenyl-1H-pyrazole is a synthetic compound with potential applications in various fields, including medicinal chemistry and agricultural science. Its unique structure, characterized by the presence of perfluoroalkyl groups, contributes to its distinctive biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C19H18F12N2
  • CAS Number : 243977-27-7

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study on pyrazole derivatives demonstrated their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for some derivatives were as low as 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.50
Klebsiella pneumoniae0.75
Pseudomonas aeruginosa1.00

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored in several studies. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can bind to receptors that regulate cell growth and apoptosis, influencing cancer cell behavior.
  • Membrane Disruption : The perfluoroalkyl chains may disrupt microbial membranes, enhancing the antimicrobial efficacy of the compound.

Case Study 1: Antimicrobial Efficacy

In a recent study, researchers synthesized a series of pyrazole derivatives and evaluated their antimicrobial efficacy against a panel of bacterial strains. Among these derivatives, one exhibited notable activity against MRSA, with an MIC value significantly lower than standard antibiotics .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of pyrazole derivatives in vitro. The study revealed that certain compounds induced apoptosis in breast cancer cells through the activation of caspase pathways. This suggests that modifications in the pyrazole structure can enhance its therapeutic potential against specific cancer types .

Q & A

Q. What are the standard synthetic protocols for preparing 3,5-bis(perfluorohexyl)-1-phenyl-1H-pyrazole, and how do reaction conditions influence yield?

The compound is synthesized via cyclization of a perfluorohexyl-substituted chalcone precursor with hydrazine derivatives. A typical method involves refluxing the chalcone with hydrazine hydrate in glacial acetic acid or formic acid for 6–8 hours, followed by recrystallization from ethanol or toluene . Key factors affecting yield include:

  • Solvent choice : Polar solvents (e.g., acetic acid) enhance reaction efficiency due to better solubility of fluorinated intermediates.
  • Temperature : Prolonged reflux (100–120°C) ensures complete cyclization.
  • Purification : Slow evaporation from toluene or ethanol yields high-purity crystals (typical yields: 76–86%) .

Q. Which structural characterization techniques are most effective for analyzing this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving the molecular conformation and intermolecular interactions. Key parameters include:

  • Dihedral angles : Between substituents (e.g., 73.3° between methoxyphenyl groups in analogous compounds ).
  • Puckering analysis : For the pyrazole ring (e.g., envelope conformations with deviations up to 0.114 Å ). Complementary techniques like 19F^{19}\text{F} NMR and FT-IR are critical for verifying fluorinated substituents and functional groups .

Q. How do perfluorohexyl groups influence the compound’s physicochemical properties?

The perfluorohexyl chains impart:

  • High hydrophobicity : Enhancing lipid solubility and potential for membrane interaction.
  • Electron-withdrawing effects : Altering electronic density on the pyrazole ring, which may affect reactivity or binding interactions.
  • Steric bulk : Influencing crystal packing and thermal stability .

Q. What intermolecular interactions stabilize the crystal structure?

Common interactions include:

  • C–H···π stacking : Observed in analogs with phenyl/perfluoroalkyl groups (distance: ~3.6–3.9 Å) .
  • Weak π-π interactions : Between aromatic rings (centroid distances: 3.59–4.89 Å) .
  • Halogen bonding : Potential F···F contacts in perfluorinated systems, though not explicitly reported in the evidence.

Q. What analytical challenges arise when handling this compound?

  • NMR complexity : 19F^{19}\text{F} signal splitting due to coupling with adjacent fluorines.
  • Crystallographic disorder : Bulky perfluorohexyl groups may cause diffuse electron density, requiring high-resolution data and SHELXL refinement .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve crystallinity and purity?

Advanced strategies include:

  • Solvent engineering : Using mixed solvents (e.g., DMF/toluene) to control nucleation rates.
  • Additive screening : Introducing templating agents to guide crystal growth.
  • Microwave-assisted synthesis : Reducing reaction time while maintaining yield (analogous to chalcone cyclization in ).

Q. What methodologies resolve crystallographic disorder in perfluorohexyl chains?

  • High-resolution data collection : At low temperature (100 K) to minimize thermal motion .
  • Twinned refinement : Using SHELXL to model split positions for disordered fluorine atoms .
  • DFT-assisted modeling : Predicting stable conformers to guide refinement .

Q. How should researchers address contradictions in reported dihedral angles or packing motifs?

Discrepancies (e.g., dihedral angles varying by 10–20° across analogs ) arise from:

  • Substituent effects : Larger groups (e.g., perfluorohexyl vs. fluorophenyl) increase steric hindrance.
  • Crystallization solvent : Polar solvents may enforce specific packing via H-bonding. Resolution involves:
  • Comparative analysis of Cambridge Structural Database (CSD) entries.
  • Temperature-dependent XRD studies to assess conformational flexibility.

Q. What computational tools predict the electronic impact of perfluorohexyl substituents?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (FMOs) to quantify electron-withdrawing effects.
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., F···H contacts) .
  • Molecular dynamics (MD) : Simulates solvent effects on conformation .

Q. How can researchers validate synthetic intermediates when spectral data is ambiguous?

  • High-resolution mass spectrometry (HRMS) : Confirms molecular formulae for fluorinated intermediates.
  • X-ray powder diffraction (XRPD) : Cross-checks crystallinity against known analogs.
  • In situ IR monitoring : Tracks cyclization progress via carbonyl peak disappearance .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Bis(perfluorohexyl)-1-phenyl-1H-pyrazole
Reactant of Route 2
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3,5-Bis(perfluorohexyl)-1-phenyl-1H-pyrazole

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